![molecular formula C24H29N5O5S B2547175 2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 893914-51-7](/img/structure/B2547175.png)
2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
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Description
2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H29N5O5S and its molecular weight is 499.59. The purity is usually 95%.
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Scientific Research Applications
Advanced Electronics
This compound has been designed to be both transparent and colorless while absorbing near-infrared light . This unique property makes it suitable for use in advanced electronics . The compound demonstrates semiconducting properties, which could be leveraged in the development of new electronic devices .
Solar Cells
The compound’s ability to absorb near-infrared light but not visible light makes it a potential candidate for use in solar cells . Its unique light absorption properties could enhance the efficiency of solar cells by allowing them to harness a broader spectrum of sunlight .
Transistors
The semiconducting properties of this compound could also be utilized in the development of transistors . Transistors are fundamental components in almost all electronic devices, and the development of new materials for transistors can lead to improvements in electronic devices .
Chemotherapy
The compound’s ability to absorb near-infrared light but not visible light could have potential applications in chemotherapy . This property could be used to develop new treatments that specifically target cancer cells without affecting healthy cells .
Photodetectors
Photodetectors are devices that sense light, and the compound’s unique light absorption properties could be used to improve their performance . Specifically, the compound could be used to develop photodetectors that are sensitive to near-infrared light .
Anti-Doping Analysis
While there is no direct information available about this specific compound’s use in anti-doping analysis, the structural aspects of similar compounds have been explored for anti-doping analytical purposes . It’s possible that this compound could also be studied in this context .
properties
IUPAC Name |
2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5S/c1-28-21-19(23(31)29(2)24(28)32)22(27-20(26-21)14-8-6-5-7-9-14)35-13-18(30)25-15-10-11-16(33-3)17(12-15)34-4/h10-12,14H,5-9,13H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAORVPHWFFOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CCCCC3)SCC(=O)NC4=CC(=C(C=C4)OC)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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